molecular formula C3H6O4 B055891 Glyceric acid CAS No. 118916-26-0

Glyceric acid

Cat. No.: B055891
CAS No.: 118916-26-0
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Glyceric Acid can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] Catalytic oxidation methods have also been developed, utilizing catalysts such as platinum or palladium to facilitate the reaction under milder conditions .

Industrial Production Methods: Biotechnological production of DL-Glyceric Acid involves the use of acetic acid bacteria, such as Gluconobacter frateurii, which can convert glycerol to DL-Glyceric Acid under aerobic conditions. Optimization of glycerol concentration and aeration rate can yield high concentrations of DL-Glyceric Acid .

Types of Reactions:

    Oxidation: DL-Glyceric Acid can undergo further oxidation to produce tartronic acid.

    Reduction: It can be reduced to glycerol under specific conditions.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with amines to form amides.

Common Reagents and Conditions:

    Oxidation: Nitric acid, oxygen, or catalytic systems.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Esterification: Alcohols and acid catalysts.

    Amidation: Amines and coupling agents.

Major Products:

    Oxidation: Tartronic acid.

    Reduction: Glycerol.

    Esterification: Glyceric acid esters.

    Amidation: this compound amides.

Scientific Research Applications

DL-Glyceric Acid has a wide range of applications in scientific research:

Mechanism of Action

DL-Glyceric Acid exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis, where it is phosphorylated to form glycerate-3-phosphate, which then enters the glycolytic pathway. It also plays a role in the degradation of serine, where it is converted to pyruvate .

Comparison with Similar Compounds

    Glycerol: The parent compound from which DL-Glyceric Acid is derived.

    Tartronic Acid: An oxidation product of DL-Glyceric Acid.

    Glyceric Acid Esters: Ester derivatives of DL-Glyceric Acid.

Uniqueness: DL-Glyceric Acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, making it a versatile intermediate in both synthetic and biological processes. Its ability to participate in various chemical reactions and its role in metabolic pathways distinguish it from other similar compounds .

Properties

IUPAC Name

2,3-dihydroxypropanoic acid
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
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InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
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Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
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CAS No.

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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